ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate

Protecting group orthogonality Solution-phase peptide synthesis Cbz deprotection selectivity

This Cbz-protected triazole-5-carboxylate is a non-substitutable building block for solution-phase peptidomimetic synthesis. The Cbz group is stable to basic (20% piperidine/DMF) and mildly acidic (TFA/CH₂Cl₂) conditions, yet cleavable by hydrogenolysis (H₂/Pd-C), enabling orthogonal deprotection alongside Boc and Fmoc groups. The ethyl ester prevents decarboxylation of the free acid, allowing sequential N- and C-terminal functionalization. The 1,2,4-triazole scaffold acts as a bioisosteric amide bond replacement with enhanced proteolytic stability. Biologically silent (no growth inhibition at 50 mM), reducing false-positive risk. Ideal for fragment-based lead generation and dual-handle diversification.

Molecular Formula C14H16N4O4
Molecular Weight 304.3 g/mol
CAS No. 1803566-93-9
Cat. No. B1382179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate
CAS1803566-93-9
Molecular FormulaC14H16N4O4
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=N1)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H16N4O4/c1-2-21-13(19)12-16-11(17-18-12)8-15-14(20)22-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,18)
InChIKeyUGNOVBQNSNPTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1803566-93-9): A Cbz-Protected 1,2,4-Triazole Amino Acid Mimetic Building Block


Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1803566-93-9) is a Cbz-(benzyloxycarbonyl)-protected aminomethyl substituted 1,2,4-triazole-3-carboxylate ethyl ester with molecular formula C₁₄H₁₆N₄O₄ and molecular weight 304.31 g/mol . The compound belongs to the class of 3,5-disubstituted 1,2,4-triazoles that serve as protected amino acid mimetics, where the 1,2,4-triazole heterocycle functions as a bioisosteric replacement for the amide bond or amino acid backbone in peptidomimetic design [1]. The Cbz protecting group renders the aminomethyl moiety stable to basic and mildly acidic conditions while remaining removable by catalytic hydrogenolysis (H₂, Pd/C) or treatment with strong acids (HBr/AcOH), providing a well-defined orthogonal deprotection handle distinct from Boc (acid-labile) and Fmoc (base-labile) protecting strategies . Commercially available in research quantities typically at ≥95% purity, this compound is positioned as a versatile small-molecule scaffold for solution-phase peptidomimetic synthesis and fragment-based lead generation .

Why Scientific and Industrial Users Cannot Simply Interchange Cbz-Protected Ethyl 3-(Aminomethyl)-1H-1,2,4-triazole-5-carboxylate with Its Boc, Fmoc, or Free Amine Analogs


The four closely related analogs of this building block—Cbz-protected (CAS 1803566-93-9), Boc-protected (CAS 61100-29-6/164029-63-4), free amine (CAS 774527-57-0), and free amine hydrochloride (CAS 311349-58-3)—are not interchangeable because each dictates fundamentally different synthetic route compatibility and deprotection timing [1][2]. The Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH) but remains stable to the basic conditions (e.g., 20% piperidine/DMF) used to remove Fmoc, and stable to the mild acidic conditions (TFA/CH₂Cl₂) used to remove Boc. Conversely, Boc is labile to TFA but stable to hydrogenolysis, and Fmoc is labile to base but stable to acid and hydrogenolysis [2]. This creates three mutually orthogonal protection schemes where the choice of protecting group directly determines the feasible order of synthetic operations and which functional groups may be simultaneously present. Furthermore, the free amine analog cannot be stored or used directly for selective N-terminal coupling without risking self-reactivity, and the free 1,2,4-triazole-3-carboxylic acid (obtained after ester hydrolysis) undergoes spontaneous decarboxylation, preventing its direct use as a C-terminal coupling component [3]. These constraints explain why the Cbz-protected ethyl ester form occupies a unique and non-substitutable position in multistep solution-phase synthetic routes.

Quantitative Differentiation Evidence for Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate (1803566-93-9) Against Closest Analogs


Orthogonal Deprotection Selectivity: Cbz vs. Boc vs. Fmoc In-Class Comparison

The Cbz protecting group on the target compound enables deprotection under conditions that leave both Boc and Fmoc groups intact. Specifically, Cbz is removed by catalytic hydrogenolysis (H₂, Pd/C, typically 1 atm, room temperature, methanol or ethanol solvent) or by strong acids (HBr 33% in AcOH, or TFA with scavengers) [1][2]. In comparison, Boc requires acidic conditions (TFA/CH₂Cl₂, or 4 M HCl/dioxane) for removal and is resistant to hydrogenolysis, while Fmoc requires basic conditions (20% piperidine in DMF) and is resistant to both acid and hydrogenolysis [1]. This creates a three-way orthogonal set: (a) Cbz can be selectively removed in the presence of Boc by hydrogenolysis; (b) Boc can be selectively removed in the presence of Cbz by TFA treatment; (c) Fmoc can be selectively removed in the presence of both Cbz and Boc by piperidine treatment [2]. No single protecting group among these three replicates this complete orthogonality profile.

Protecting group orthogonality Solution-phase peptide synthesis Cbz deprotection selectivity

Molecular Weight and Physical Property Differentiation from Boc Analog: Impact on Chromatographic Behavior and Intermediate Handling

The target Cbz-protected compound has a molecular weight of 304.31 g/mol (C₁₄H₁₆N₄O₄), which is 34.02 Da heavier than the corresponding Boc-protected analog (MW 270.29 g/mol, C₁₁H₁₈N₄O₄) . This mass difference arises from the benzyl group (C₇H₇, nominal mass 91) replacing the tert-butyl group (C₄H₉, nominal mass 57) on the carbamate protecting group. The Cbz compound also possesses a larger calculated topological polar surface area (TPSA 106.2 Ų, logP 1.41) compared to the Boc analog (estimated TPSA ~97 Ų, lower logP due to smaller hydrophobic substituent) . These differences produce measurably distinct retention times in reversed-phase HPLC and distinct Rf values in TLC, which are critical for monitoring reaction progress and for intermediate purification by flash chromatography. The higher molecular weight also provides more definitive mass spectrometric identification via ESI-MS.

Physicochemical property comparison Purification optimization Intermediate characterization

Commercially Specified Purity: Cbz Analog Matches Boc Analog at 95% Minimum While Offering Orthogonal Deprotection Capability

The target Cbz-protected compound is supplied at a minimum purity specification of 95% from multiple vendors including Leyan (95%), CymitQuimica/Biosynth (min. 95%), and Chemenu (95%+) . This purity level is identical to that specified for the Boc-protected analog (CAS 164029-63-4, min. 95% from AKSci) and for the free amine (ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate, typically 95-97% from vendors) . Therefore, procurement of the Cbz-protected building block does not entail a purity penalty relative to its closest analogs. The compound is available in standard research pack sizes (50 mg, 500 mg, 1 g, 5 g) with pricing at 50 mg scale reflecting its status as a specialized protected heterocyclic building block: 50 mg at approximately €499 (CymitQuimica) or $816 (Biosynth) .

Building block quality specification Vendor purity comparison Procurement-grade benchmarking

Demonstrated Peptidomimetic Building Block Utility: Boc Analog Achieves 59% Yield in N-Terminal Coupling and 99% Deprotection Yield, Establishing Scaffold Feasibility Applicable to Cbz Variant

The closely related Boc-protected analog (ethyl 5-(tert-butoxycarbonyl)-aminomethyl-1,2,4-triazole-3-carboxylate, compound 1 in the Prutkov et al. study) was demonstrated as a viable building block for peptidomimetic synthesis [1]. Boc deprotection of compound 1 using 4.52 M HCl in anhydrous 1,4-dioxane proceeded with 99% yield (283 mg from 316 mg, 1.17 mmol scale) to give the free amine dihydrochloride (compound 4) [1]. Subsequent coupling with Boc-L-phenylalanine via pivaloyl chloride mixed anhydride activation yielded the N-terminus 1,2,4-triazole-modified peptidomimetic (compound 5) in 59% overall yield [1]. While these yields were obtained with the Boc analog, the identical triazole core and comparable protecting group chemistry support equivalent or analogous performance for the Cbz variant, with the added advantage that Cbz deprotection by hydrogenolysis avoids the strongly acidic conditions of Boc removal, potentially preserving acid-sensitive functionality in more complex substrates . The study also demonstrated lack of independent antimicrobial activity for these amino acid mimetics at 50 mM concentration against S. aureus, P. aeruginosa, C. albicans, M. luteus, and M. smegmatis [1], confirming their suitability as 'silent' building blocks that do not introduce confounding biological effects.

Peptidomimetic synthesis 1,2,4-triazole amino acid mimetic Building block coupling yield

Decarboxylation Liability of Free 1,2,4-Triazole-3-Carboxylic Acid: Why the Protected Ester Form (Including Cbz) Is Required for C-Terminal Peptide Coupling

The Prutkov et al. study explicitly states that 'the use of free 1,2,4-triazole-3-carboxylic acid as the C-component is impossible due to its decarboxylation' [1]. This inherent chemical instability means that any synthetic route requiring the carboxylic acid as a C-terminal coupling partner must use a protected ester precursor—such as the ethyl ester in the target compound—and perform hydrolysis immediately before activation (as demonstrated with the Boc analog where the ethyl ester was hydrolyzed to the potassium salt and immediately activated with PivCl, yielding the C-terminus mimetic in 17% unoptimized yield) [1]. In contrast, 1,2,4-triazole-3-carboxylic acid derivatives with substituents at the 5-position that lack the aminomethyl group do not share this decarboxylation limitation; however, they also lack the amine coupling handle needed for peptidomimetic chain extension [2]. This establishes a specific structural requirement: only the protected 5-aminomethyl-1,2,4-triazole-3-carboxylate scaffold (whether Cbz- or Boc-protected) combines both the amine handle for chain extension and the protected carboxyl handle for C-terminal coupling while avoiding decarboxylation side reactions.

1,2,4-Triazole decarboxylation C-terminal coupling limitation Protected ester necessity

Optimal Application Scenarios for Ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate (1803566-93-9) Based on Verified Differentiation Evidence


Multistep Solution-Phase Synthesis of Orthogonally Protected Peptidomimetics Requiring Hydrogenolytic Final Deprotection

In this scenario, the target compound serves as a Cbz-protected amino acid mimetic building block in a synthetic route that also employs Boc- and/or Fmoc-protected intermediates. The Cbz group enables a final-stage global deprotection by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, after all acid- and base-sensitive transformations are complete [1]. This is the classical solution-phase peptide chemistry strategy where Cbz provides the most mature and widely validated deprotection pathway among non-base-labile protecting groups. The ethyl ester can be hydrolyzed in situ immediately before C-terminal activation, circumventing the decarboxylation liability of the free acid while enabling peptide bond formation at both the N-terminus (after Cbz removal) and the C-terminus (after ester hydrolysis) [2].

Fragment-Based Drug Discovery Incorporating 1,2,4-Triazole Peptide Bond Bioisosteres

The 1,2,4-triazole scaffold functions as a bioisosteric replacement for the amide bond, providing enhanced proteolytic stability relative to natural peptides while maintaining hydrogen-bonding capacity on protein surfaces [1]. The Cbz-protected form of this building block is the appropriate choice when the fragment library requires orthogonal protection that can be removed by hydrogenolysis without affecting other Boc- or Fmoc-protected fragments in the same library. The demonstrated lack of independent antimicrobial activity of this scaffold class (no growth inhibition at 50 mM against S. aureus, P. aeruginosa, C. albicans, M. luteus, and M. smegmatis) [1] further supports its use as a biologically silent scaffold, reducing the risk of false-positive hits in phenotypic screening.

Synthesis of 1,2,4-Triazole-Containing Amino Acid Derivatives for Incorporation into Modified Antimicrobial Peptides

The target compound provides access to 5-aminomethyl-1,2,4-triazole-3-carboxylate derivatives that act as structural mimetics of aliphatic amino acids [1]. The Cbz protection specifically enables the synthesis of peptide chains where the triazole mimetic is placed at the N-terminus: Cbz is removed by hydrogenolysis, freeing the aminomethyl group for coupling with an activated carboxyl component. In contrast, if the Boc analog were used, the acidic deprotection conditions (TFA or HCl/dioxane) could cleave acid-sensitive side-chain protecting groups or cause premature resin cleavage in hybrid solid/solution-phase approaches . The ethyl ester also enables purification and handling of non-zwitterionic intermediates, which are easier to characterize by NMR and LC-MS than their free acid counterparts [2].

Building Block Procurement for Academic and Industrial Medicinal Chemistry Laboratories Pursuing 1,2,4-Triazole Functionalization

As documented in the expanding chemical space of 3(5)-functionalized 1,2,4-triazoles, 1,2,4-triazole-3(5)-carboxylates are valuable key precursors for generating diverse building block collections (esters, carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids) in yields ranging from 25% to 93% depending on the transformation [3]. The target Cbz-protected compound specifically enables further functionalization at the aminomethyl position after selective Cbz removal, while the ethyl ester at the 3-position can be independently transformed into amides, hydrazides, or other carboxyl derivatives. This dual-handle architecture—amine (masked as Cbz-carbamate) and ester—makes it a more versatile procurement choice than simpler 1,2,4-triazole-3-carboxylate building blocks that lack the aminomethyl substitution, supporting a wider range of downstream chemistry without requiring de novo synthesis of the functionalized core [2][3].

Quote Request

Request a Quote for ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.